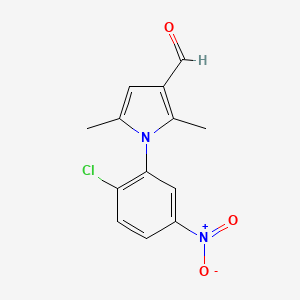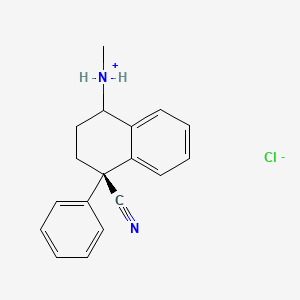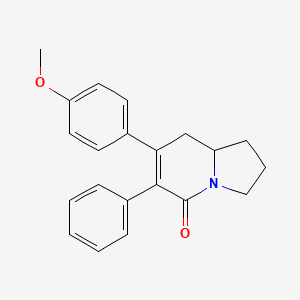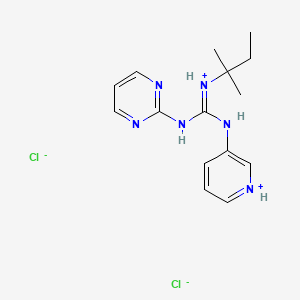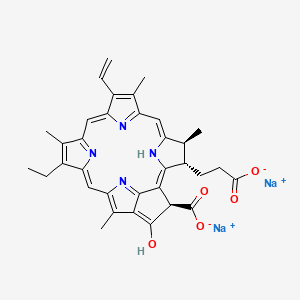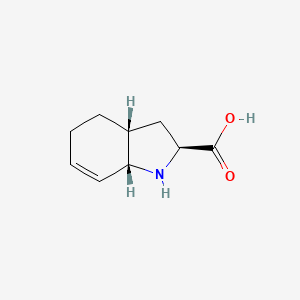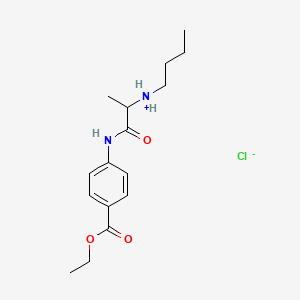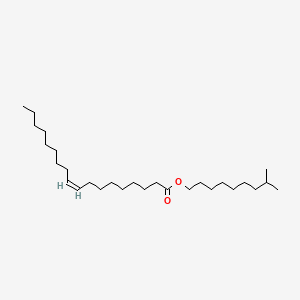
Isodecyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecyl oleate is an ester derived from oleic acid and isodecanol. It is a clear, odorless, and lightweight liquid commonly used as an emollient and skin conditioning agent in various personal care and cosmetic products . This compound is known for its excellent lubricating properties and low viscosity, making it a versatile ingredient in multiple applications .
Méthodes De Préparation
Isodecyl oleate is synthesized through the esterification of oleic acid with isodecanol, a synthetic alcohol derived from petroleum . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods follow similar principles but are scaled up to produce larger quantities of the compound .
Analyse Des Réactions Chimiques
Isodecyl oleate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: This reaction can occur under specific conditions, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isodecyl oleate has a wide range of scientific research applications, including:
Cosmetics and Personal Care: It is used as an emollient and skin conditioning agent in lotions, creams, and serums
Industrial Lubricants: Due to its excellent lubricating properties, it is used in metalworking fluids and industrial lubricants to reduce friction and wear on machinery parts.
Carrier Oil: It serves as a solvent and carrier oil in the formulation of fragrances and flavors.
Potential Health Benefits: Some studies suggest that this compound may have anti-inflammatory properties and could improve skin barrier function.
Mécanisme D'action
The mechanism of action of isodecyl oleate involves its ability to form a thin, non-greasy film on the skin, providing a soft and smooth appearance . After inhalation exposure, it is conceivable that this compound is cleaved into oleic acid and isodecyl alcohol in the lungs . Oleic acid is used in animal experiments as a model substance for the development of acute respiratory distress syndrome (ARDS) in humans .
Comparaison Avec Des Composés Similaires
Isodecyl oleate is often compared to similar compounds such as:
Decyl Oleate: Made from straight-chained decyl alcohol, it shares similar properties but differs in the structure of the alcohol component.
Methyl Oleate: This compound is chemically related and undergoes similar autoxidation reactions.
Pelargonic Acid Esters: These esters function as skin-conditioning agents in cosmetics and have similar applications.
This compound is unique due to its branched-chain alcohol component, which provides distinct properties such as better spreading and lower viscosity compared to its straight-chained counterparts .
Propriétés
Numéro CAS |
67953-27-9 |
|---|---|
Formule moléculaire |
C28H54O2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
8-methylnonyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11- |
Clé InChI |
ODMZDMMTKHXXKA-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


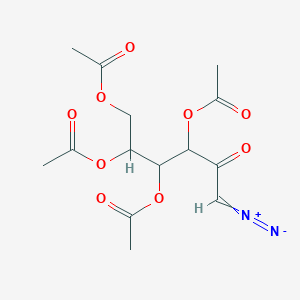
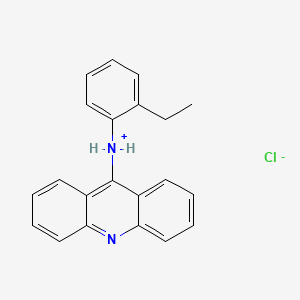
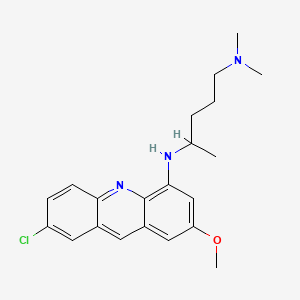
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
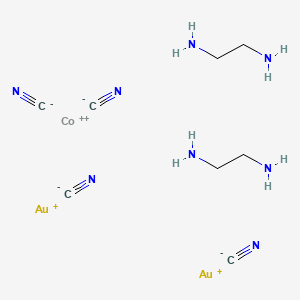
![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)
